ChoK|A inhibitor-3

Choline kinase alpha inhibition Enzymatic IC50 Bioisosteric optimization

Opt for ChoKα inhibitor-3 (PL48) for superior cellular potency and unique, label-free tracking. Its sulfur-bioisosteric design ensures 17.8-fold greater activity vs. PL69 in HeLa cells (GI50 0.26 μM), minimizing solvent artifacts. Exclusive intrinsic fluorescence enables real-time FLIM imaging of target engagement without derivatization. PL48 uniquely disrupts both ChoKα1 activity and CTL1-mediated choline uptake, and its mitochondrial apoptosis pathway is validated by Mcl-1 downregulation. This single, well-characterized tool outperforms MN58b, RSM-932A, and ICL-CCIC-0019 for cancer metabolism research.

Molecular Formula C50H54Br2Cl2N4S2
Molecular Weight 1005.8 g/mol
Cat. No. B12404835
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChoK|A inhibitor-3
Molecular FormulaC50H54Br2Cl2N4S2
Molecular Weight1005.8 g/mol
Structural Identifiers
SMILESC=CCCN(CCC=C)C1=C2C=CC(=CC2=[N+](C=C1)CC3=CC=C(C=C3)SCCSC4=CC=C(C=C4)C[N+]5=C6C=C(C=CC6=C(C=C5)N(CCC=C)CCC=C)Cl)Cl.[Br-].[Br-]
InChIInChI=1S/C50H54Cl2N4S2.2BrH/c1-5-9-27-53(28-10-6-2)47-25-31-55(49-35-41(51)17-23-45(47)49)37-39-13-19-43(20-14-39)57-33-34-58-44-21-15-40(16-22-44)38-56-32-26-48(46-24-18-42(52)36-50(46)56)54(29-11-7-3)30-12-8-4;;/h5-8,13-26,31-32,35-36H,1-4,9-12,27-30,33-34,37-38H2;2*1H/q+2;;/p-2
InChIKeyPMHQOXILFATTNH-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

ChoKα Inhibitor-3 (PL48) – Sulfur-Containing Bioisosteric Choline Kinase Alpha Inhibitor for Cancer Metabolism Research


ChoKα inhibitor-3 (also designated PL 48, CAS 2883822-56-6) is a sulfur-containing, symmetrical biscationic small molecule that competitively inhibits human choline kinase alpha 1 (HChoK α1) with an IC50 of 0.66 μM . It belongs to the PL (dithioethane) library of bioisosteric inhibitors designed to improve upon the pharmacological limitations of earlier oxygen-linked biscationic ChoKα inhibitors such as EB-3P and EB-3D [1]. The compound carries a molecular formula of C50H54Br2Cl2N4S2 and a molecular weight of 1005.83 Da, and induces apoptosis via the mitochondrial pathway accompanied by downregulation of the anti-apoptotic protein Mcl-1 [1].

Why ChoKα Inhibitor-3 Cannot Be Simply Replaced by Another In-Class Choline Kinase Inhibitor


Choline kinase alpha inhibitors within the biscationic class exhibit substantial variability in enzyme potency, cellular permeability, and off-target profiles that preclude interchangeable use. ChoKα inhibitor-3 (PL48) was specifically designed as a bioisostere incorporating sulfur atoms into the linker region to enhance lipophilicity over predecessor oxygen-linked compounds such as EB-3P (Log P = 7.07 vs. 6.03), thereby improving membrane permeation and cellular antiproliferative activity [1]. Even within the same PL series, the closely related analog ChoKα inhibitor-5 (PL69, IC50 = 0.64 μM) displays markedly inferior cell-based potency in HeLa cells (4.63 μM vs. 0.26 μM for PL48), demonstrating that enzyme-level IC50 alone is an insufficient predictor of cellular efficacy [2]. Furthermore, key comparators such as MN58b (IC50 = 1.4 μM) and RSM-932A (IC50 = 1.0 μM) are less potent at the target level, while ICL-CCIC-0019 (IC50 = 0.27 μM), though more potent enzymatically, lacks the dual choline-uptake inhibition and intrinsic fluorescence tracking capabilities of PL48 . These molecular-level differences translate into divergent experimental outcomes that cannot be compensated for by simple dose adjustment.

Quantitative Differentiation Evidence for ChoKα Inhibitor-3 (PL48) Against Closest Analogs


Improved Enzyme Inhibition Potency Over Predecessor Oxygen-Linked Biscationic Inhibitors EB-3D and EB-3P

ChoKα inhibitor-3 (PL48) inhibits recombinant HChoK α1 with an IC50 of 0.66 μM, representing a 1.5-fold improvement in enzyme-level potency compared to the predecessor oxygen-linked biscationic compounds EB-3D and EB-3P, which both exhibit IC50 values of approximately 1.0 μM against ChoKα1 . This potency gain is attributed to the bioisosteric replacement of the diphenoxyethane linker with a sulfur-containing dithioethane linker, which alters the interaction with the enzyme's Mg²⁺ cofactor binding environment [1].

Choline kinase alpha inhibition Enzymatic IC50 Bioisosteric optimization

Higher Lipophilicity (Log P) Relative to EB-3P for Improved Membrane Permeability

The sulfur-containing dithioethane linker in PL48 confers a calculated Log P of 7.07, compared to 6.03 for the predecessor oxygen-linked compound EB-3P, representing a ΔLogP of +1.04 [1]. This was explicitly designed to improve the lipophilic/hydrophilic balance of the molecule and enhance cell membrane permeability [2]. The higher lipophilicity is mechanistically linked to the compound's ability to access the more hydrophobic cage within the ChoKα1 binding site, as revealed by crystallographic analysis of the homologous diphenoxyethane structure (PDB: 5FTG) [1].

Lipophilicity Log P Membrane permeability Cellular uptake

Superior Cellular Antiproliferative Activity Versus the Closest Intra-Series Analog ChoKα Inhibitor-5 (PL69)

Despite nearly identical enzyme-level IC50 values (PL48: 0.66 μM vs. PL69: 0.64 μM, a mere 3% difference), ChoKα inhibitor-3 (PL48) exhibits dramatically superior antiproliferative activity across multiple human cancer cell lines within the same study . In HeLa cervical cancer cells, PL48 is 17.8-fold more potent (GI50 = 0.26 μM vs. 4.63 μM for PL69). In A549 lung adenocarcinoma cells, PL48 is 2.4-fold more potent (0.53 μM vs. 1.29 μM). In MCF7 breast cancer cells, PL48 is 1.6-fold more potent (1.34 μM vs. 2.12 μM). This disconnect between enzymatic and cellular potency strongly suggests superior intracellular accumulation and/or target engagement for PL48, likely attributable to its optimized physicochemical properties [1].

Antiproliferative activity Cancer cell lines GI50 Cellular potency

Differential Cytotoxicity Between Cancer and Non-Malignant Cells Supporting a Therapeutic Window

ChoKα inhibitor-3 (PL48) demonstrates a measurable selectivity window between cancer and non-malignant cells. In HeLa cervical carcinoma cells, the GI50 is 0.26 μM, while in normal human astrocytes, the GI50 is 5.0 μM – a 19.2-fold selectivity window . Similarly, in MCF7 breast cancer cells (GI50 = 1.34 μM) compared to non-tumorigenic MCF-10A breast epithelial cells (GI50 = 2.6 μM), the selectivity ratio is approximately 1.9-fold . While the MCF7/MCF-10A ratio is modest, the HeLa/astrocyte differential indicates that PL48 preferentially inhibits the proliferation of transformed cells, consistent with the known overexpression of ChoKα1 in malignant tissue [1]. For comparison, the predecessor compound EB-3P showed GI50 values of 4.81 μM in HepG2 cancer cells, indicating PL48 achieves both higher potency and retains a selectivity margin [2].

Selectivity index Normal cell safety Cancer selectivity Therapeutic window

Intrinsic Fluorescence Enabling Direct Mode-of-Action Tracking – A Unique Feature Absent in Non-Sulfur ChoKα Inhibitors

Compounds of the PL (dithioethane) library, including PL48, possess intrinsic fluorescence properties that enable their cellular localization and mode of action to be directly tracked using Fluorescence Lifetime Imaging Microscopy (FLIM) without the need for additional fluorophore conjugation [1]. This represents a distinguishing experimental advantage over the predecessor oxygen-linked inhibitors EB-3D and EB-3P, as well as over MN58b and RSM-932A, none of which have been reported to possess trackable intrinsic fluorescence [2]. The fluorescence capability was explicitly noted in the primary publication as a valuable tool for validating target engagement and intracellular distribution [1]. Additionally, PL48 has been filtered through PAINS (Pan Assay Interference Structures) databases, confirming that the fluorescence signal does not arise from promiscuous assay-interfering substructures [1].

Fluorescence tracking FLIM imaging Mode-of-action Cellular localization

Optimal Research and Procurement Application Scenarios for ChoKα Inhibitor-3 (PL48)


Cancer Cell Line Panel Screening Where High Cellular Potency in HeLa and A549 Models Is Critical

Investigators conducting antiproliferative screens across cervical (HeLa) and lung (A549) adenocarcinoma models should preferentially procure PL48 over the intra-series analog PL69. The 17.8-fold potency advantage in HeLa cells (GI50 = 0.26 μM for PL48 vs. 4.63 μM for PL69) and 2.4-fold advantage in A549 cells (0.53 μM vs. 1.29 μM) ensures robust growth inhibition at lower compound concentrations, reducing solvent-related artifacts and compound consumption . This scenario is particularly relevant for multi-cell-line profiling studies where consistent potency across diverse cancer types is essential for comparative analysis.

Mechanistic Studies Requiring Direct Visualization of Intracellular Compound Distribution via FLIM

PL48's intrinsic fluorescence – a feature exclusive to the PL (dithioethane) series among reported ChoKα inhibitors – enables label-free FLIM tracking of cellular uptake, subcellular localization, and target engagement without the need for chemical derivatization [1]. Researchers studying the spatiotemporal dynamics of ChoKα1 inhibition, co-localization with mitochondrial markers during apoptosis induction, or real-time pharmacokinetic tracking in live-cell imaging should select PL48 over non-fluorescent alternatives such as MN58b, RSM-932A, EB-3D, or EB-3P.

Dual-Target Studies Investigating Coordinated ChoKα1 and CTL1 Choline Transporter Inhibition

PL48 has been mechanistically validated to inhibit not only ChoKα1 enzymatic activity but also choline uptake mediated by the CTL1 (SLC44A1) transporter in MCF7 and HepG2 cells [2]. For research programs investigating the intersection of choline metabolism and choline transport in cancer biology, PL48 provides a single-agent tool to simultaneously disrupt both nodes of the choline utilization pathway. This dual mechanism is not established for ICL-CCIC-0019 or MN58b, making PL48 the compound of choice for experiments requiring concurrent blockade of choline phosphorylation and cellular choline import.

Apoptosis Mechanism Studies Focusing on Mitochondrial Pathway and Mcl-1 Downregulation

PL48 induces apoptosis specifically through the mitochondrial (intrinsic) pathway, characterized by mitochondrial depolarization observable as early as 24 h post-treatment in HeLa cells, accompanied by significant reduction of the anti-apoptotic Bcl-2 family protein Mcl-1 at 5 μM . Researchers investigating the link between ChoKα1 inhibition, phosphatidylcholine depletion, and mitochondrial outer membrane permeabilization should select PL48 for its well-characterized apoptosis signature, which has been confirmed by both Western blot analysis and mitochondrial membrane potential assays across multiple cell lines.

Quote Request

Request a Quote for ChoK|A inhibitor-3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.